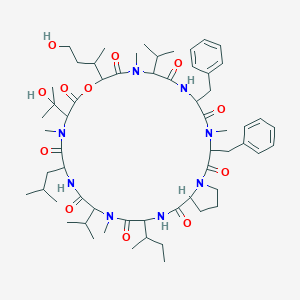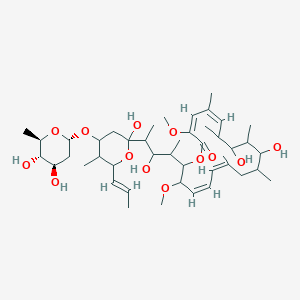![molecular formula C16H19N5OS B234014 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2014 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses, and its dysregulation has been implicated in the development of numerous diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is able to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a critical role in the recruitment of leukocytes to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, the compound's limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide. One area of interest is the compound's potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as the compound has been shown to inhibit the growth of certain tumor cell lines. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves a multi-step process that includes the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with butyryl chloride. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that the compound is able to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide |
|---|---|
Formule moléculaire |
C16H19N5OS |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C16H19N5OS/c1-3-5-14(22)17-10-11-6-8-12(9-7-11)15-20-21-13(4-2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22) |
Clé InChI |
WSCRATKLGLWQCT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC |
SMILES canonique |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)

![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)